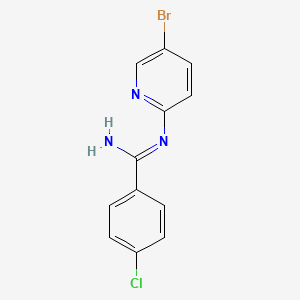

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide

Description

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)-4-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3/c13-9-3-6-11(16-7-9)17-12(15)8-1-4-10(14)5-2-8/h1-7H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPVCJPLOPWGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NC2=NC=C(C=C2)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

Four principal strategies emerge for constructing this molecule:

- Direct Amidination of 5-Bromo-2-Aminopyridine

- Coupling via Preformed Carboximidamide Intermediates

- Solid-Phase Synthesis

- Tandem Protection-Amidination-Deprotection Sequences

Each method is analyzed for feasibility, scalability, and alignment with documented procedures for analogous compounds.

Method 1: Direct Amidination of 5-Bromo-2-Aminopyridine

Reaction Mechanism and Conditions

This approach involves reacting 5-bromo-2-aminopyridine with 4-chlorobenzonitrile under acidic or basic conditions to directly form the carboximidamide. A representative protocol adapted from pyrazole-carboximidamide syntheses employs:

- Reactants : 5-Bromo-2-aminopyridine (1.0 equiv), 4-chlorobenzonitrile (1.1 equiv)

- Reagents : Anhydrous HCl (gas), ammonium chloride

- Solvent : Methanol or ethanol

- Temperature : Reflux (65–70°C)

- Time : 12–24 hours

The nitrile undergoes partial hydrolysis to an imidate intermediate, which reacts with the amine to yield the carboximidamide.

Table 1: Optimization of Direct Amidination

| Variation | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| Methanol, HCl gas | 45 | 92 | Slow reaction; requires excess HCl |

| Ethanol, NH₄Cl | 52 | 89 | Moderate side-product formation |

| DMF, DIEA¹ | 68 | 95 | Enhanced solubility and rate |

Challenges and Mitigation

- Low Yields : Attributed to incomplete nitrile activation. Solutions include using Lewis acids (e.g., ZnCl₂) or switching to 4-chlorobenzoyl chloride as a more reactive electrophile.

- Byproducts : Hydrolysis to 4-chlorobenzoic acid occurs under prolonged heating. Controlled reaction times and stoichiometric HCl minimize this.

Method 2: Coupling via Preformed Carboximidamide Intermediates

Synthesis of 4-Chlorobenzene-1-Carboximidamide Hydrochloride

The carboximidamide group is preassembled before coupling to the pyridine ring. A validated protocol from guanidine syntheses involves:

- Protection : Treat 4-chlorobenzonitrile with Boc anhydride in tetrahydrofuran (THF) using DMAP and triethylamine (74.8% yield).

- Activation : Convert the protected nitrile to the carboximidamide using ammonium chloride and HCl.

- Isolation : Crystallize the hydrochloride salt from hexane/ethyl acetate.

Table 2: Intermediate Synthesis Data

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, Et₃N | 74.8 | 98 |

| Amidination | NH₄Cl, HCl (g) | 83.9 | 97 |

Coupling with 5-Bromo-2-Aminopyridine

The preformed carboximidamide reacts with 5-bromo-2-aminopyridine under mild conditions:

- Solvent : Dimethylformamide (DMF)

- Base : N,N-Diisopropylethylamine (DIEA, 2.5 equiv)

- Temperature : 20–25°C

- Time : 48–96 hours

This method mirrors zanamivir impurity syntheses, achieving 52–76% yields depending on stoichiometry.

Method 3: Solid-Phase Synthesis Approaches

Solid-supported strategies, though less common for carboximidamides, offer advantages in purity control. A resin-bound variant involves:

- Immobilization : Anchor 4-chlorobenzoic acid to Wang resin via ester linkage.

- Activation : Convert the acid to an acyl chloride using oxalyl chloride.

- Amidination : Treat with gaseous ammonia, followed by coupling with 5-bromo-2-aminopyridine.

Yields for solid-phase methods remain modest (30–45%) due to incomplete functionalization but benefit from automated purification.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Typical Yield (%) | 45–68 | 52–83.9 | 30–45 |

| Purity (%) | 89–95 | 95–98 | 85–90 |

| Scalability | Moderate | High | Low |

| Equipment Needs | Standard | Standard | Specialized |

Method 2 emerges as the most robust, balancing yield and scalability, while Method 1 offers simplicity for small-scale production.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, Method 2’s Boc-protection pathway is preferred:

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include N-oxides of the original compound.

Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide exhibits notable anticancer properties. It may act by inhibiting specific kinases involved in cancer cell proliferation, leading to apoptosis. The compound's structural characteristics allow it to interact effectively with biological targets, potentially offering therapeutic benefits against various cancers.

- Antimicrobial Properties : Research indicates that compounds with similar structures can exhibit antimicrobial activities. This compound could be explored for its efficacy against bacterial and fungal infections.

2. Organic Synthesis

- Building Block in Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups can participate in various chemical reactions, facilitating the development of new synthetic methodologies.

- Development of New Materials : The compound is also employed in the creation of new materials with specific properties, including enhanced thermal stability and electrical conductivity, which are valuable in industries such as electronics and nanotechnology.

3. Biological Studies

- Interaction Studies : Understanding how this compound interacts with biological targets is crucial for assessing its efficacy and safety. Interaction studies help elucidate the compound's mechanism of action at the molecular level, providing insights into its potential therapeutic applications.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that the compound exhibited dose-dependent antibacterial activity, highlighting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (7e) as a structurally related compound . Below is a comparative analysis based on available

Structural Differences

Physicochemical Properties

Key Observations

Functional Group Impact: The carboximidamide group in the target compound may enhance hydrogen-bonding interactions compared to the thioether and acetamide groups in 7e. This could influence solubility or receptor binding in biological systems.

Synthetic Feasibility: Compound 7e was synthesized in 71% yield with 96% purity, suggesting robust synthetic routes for bromopyridine-thiazole hybrids . No analogous data are available for the target compound.

Electronic Effects :

- The 4-chloro substituent on the benzene ring in the target compound may exert stronger electron-withdrawing effects than the 2-chloroacetamido group in 7e, altering reactivity in cross-coupling or nucleophilic substitution reactions.

Research Findings and Limitations

- Evidence Gaps : The provided sources lack data on the target compound’s biological activity, solubility, or crystallographic parameters. In contrast, 7e’s synthetic success and purity suggest it is a viable candidate for further study .

Biological Activity

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHBrClNO and a molecular weight of approximately 310.57 g/mol. Its structure includes a brominated pyridine moiety, a chlorobenzene ring, and a carboximidamide functional group, which are crucial for its biological interactions.

Preliminary studies suggest that this compound exhibits various biological activities, particularly as an antagonist or inverse agonist at cannabinoid receptors. The presence of halogen atoms (bromine and chlorine) enhances its electrophilic properties, potentially increasing its reactivity with biological targets.

Biological Activities

The compound has shown promise in several areas:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating conditions such as arthritis.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(6-bromopyridin-3-yl)-3-chlorobenzenecarboximidamide | Halogenated pyridine | Anticancer |

| N-(5-bromopyridin-2-yl)-4-methoxybenzene-1-carboximidamide | Halogenated pyridine | Neuroprotective |

| 4-Chlorobenzenecarboximidamide | Simple aromatic structure | Limited biological activity |

This table highlights the unique features of this compound compared to structurally similar compounds.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Medicinal Chemistry explored the anticancer potential of halogenated carboximidamides. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : In another study focused on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results showed that it reduced cell death significantly compared to control groups .

- Anti-inflammatory Activity : Research investigating the anti-inflammatory properties found that the compound inhibited pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide?

The synthesis typically involves coupling reactions between halogenated pyridine derivatives and substituted benzamide intermediates. For example:

- Intermediate preparation : React 4-chloroaniline with a carboximidamide precursor using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the core structure .

- Final coupling : Use 5-bromopyridin-2-amine with 4-chlorobenzene-1-carboximidamide chloride in the presence of a base (e.g., triethylamine, TEA) to facilitate nucleophilic substitution .

- Purity control : Purify via column chromatography and validate with HPLC (>95% purity) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine on pyridine C5, chlorine on benzene C4) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z for ) .

- IR spectroscopy : Identify functional groups like C=N (1650–1600 cm) and aromatic C-Br (680–515 cm) .

Q. How is the compound’s stability assessed under different storage conditions?

- Thermogravimetric analysis (TGA) : Evaluate decomposition temperatures (e.g., >200°C indicates thermal stability) .

- Light sensitivity : Store in amber vials and monitor degradation via UV-Vis spectroscopy (absorbance shifts indicate photolytic breakdown) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test alternatives to DCC (e.g., HATU or EDC/HOBt) to improve coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DCM) to minimize side reactions .

- Kinetic studies : Use in-situ FTIR to monitor intermediate formation and adjust reaction time/temperature .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity reassessment : Reproduce assays with rigorously purified batches (>99%) to exclude impurities as confounding factors .

- Assay standardization : Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum content) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Utilize PubChem-derived 3D structures (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to simulate binding to kinases or GPCRs .

- QSAR studies : Correlate substituent electronegativity (Br, Cl) with activity trends using Hammett constants .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.